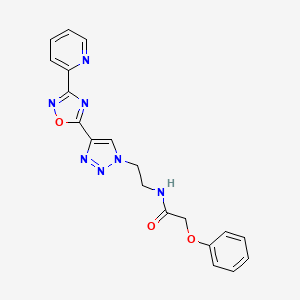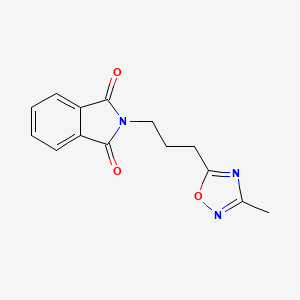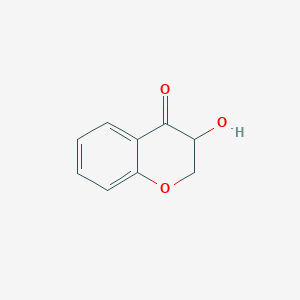
3-hydroxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-, also known as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone . It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 .
Molecular Structure Analysis
The molecular structure of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7 (8)9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- include a molecular weight of 148.1586 and a molecular formula of C9H8O2 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Propriétés anticancéreuses
Les dérivés de la chroman-4-one présentent des effets anticancéreux prometteurs. Les chercheurs ont étudié leur potentiel en tant qu'inhibiteurs de la croissance tumorale et des métastases. Ces composés interfèrent avec les voies de signalisation des cellules cancéreuses, induisent l'apoptose (mort cellulaire programmée) et inhibent l'angiogenèse (formation de nouveaux vaisseaux sanguins pour alimenter les tumeurs) .
Activité antioxydante
Les analogues de la chromanone possèdent de fortes propriétés antioxydantes. Ils éliminent les radicaux libres, protégeant les cellules des dommages oxydatifs. Ces composés peuvent contribuer à la santé générale en réduisant le stress oxydatif et en prévenant diverses maladies .
Effets anti-inflammatoires
Les dérivés de la chroman-4-one présentent une activité anti-inflammatoire. Ils inhibent les enzymes et les cytokines pro-inflammatoires, ce qui en fait des candidats potentiels pour la gestion des affections inflammatoires telles que l'arthrite et les maladies inflammatoires de l'intestin .
Potentiel antiviral et antifongique
Des études suggèrent que les composés chromanoniques présentent des effets antiviraux et antifongiques. Ils peuvent interférer avec la réplication virale ou la croissance fongique, fournissant une base pour le développement de médicaments dans ces domaines .
Propriétés neuroprotectrices
Les analogues de la chroman-4-one sont prometteurs en tant qu'agents neuroprotecteurs. Ils peuvent améliorer la fonction cognitive, protéger les neurones des dommages et jouer un rôle potentiel dans la gestion des maladies neurodégénératives .
Applications de soins de la peau et des cheveux
Les dérivés de la chroman-4-one ont été utilisés dans des préparations cosmétiques. Ils contribuent à la santé de la peau et des cheveux en améliorant la texture, en favorisant la cicatrisation des plaies et en traitant l'inflammation et les allergies .
Mécanisme D'action
Target of Action
3-Hydroxychroman-4-one, also known as 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- or 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds Chromanone analogs have shown antiparasitic activity by targeting pteridine reductase-1 .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biological and pharmaceutical activities . For instance, chromanone analogs have shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM
Biochemical Pathways
It’s known that chromanone and its derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad variety of biological and pharmaceutical activities . For instance, chromanone analogs have shown antiparasitic activity .
Analyse Biochimique
Biochemical Properties
3-Hydroxychroman-4-one interacts with various enzymes, proteins, and other biomolecules. It shows diverse biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-hydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDVENVZFGMCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74736-89-3 |
Source


|
| Record name | 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)
![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
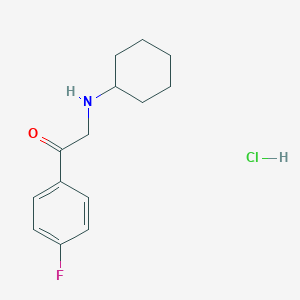
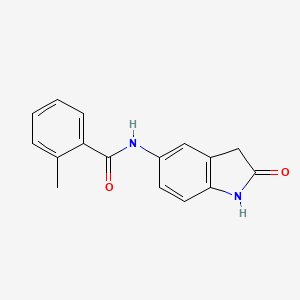
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
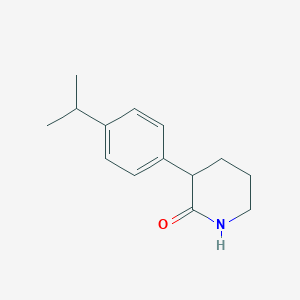
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)
